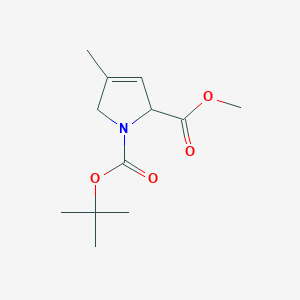
Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD16660836 is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of MFCD16660836 involves specific synthetic routes and reaction conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process is known for its mild and functional group-tolerant reaction conditions, making it an efficient method for synthesizing complex organic molecules. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
MFCD16660836 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions using water radical cations, which facilitate the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
MFCD16660836 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of MFCD16660836 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
MFCD16660836 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with similar molecular formulas or functional groups. For instance, compounds used in Suzuki–Miyaura coupling reactions often share similar reactivity and applications . MFCD16660836 may have unique features that make it particularly suitable for specific applications, such as its stability under certain reaction conditions or its specific interactions with biological targets.
Propriétés
Numéro CAS |
1822582-19-3 |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-methyl-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h6,9H,7H2,1-5H3 |
Clé InChI |
AXXYVVYWLXDSNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















